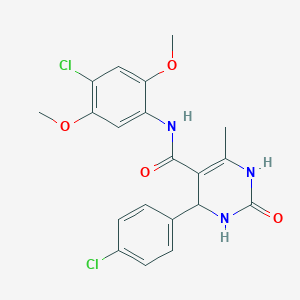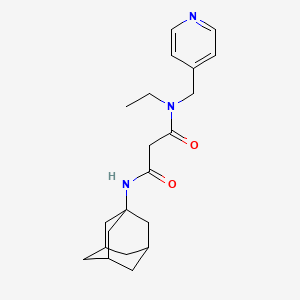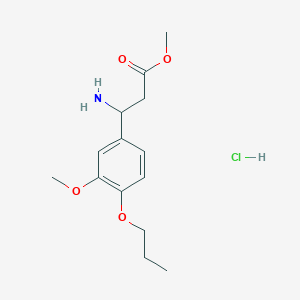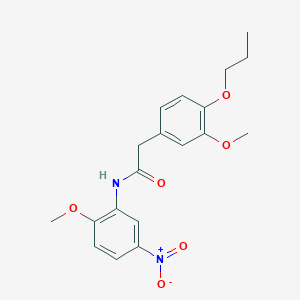
N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide, also known as CTOP, is a synthetic compound that has been extensively studied for its potential use in the treatment of opioid addiction. It is a potent and selective antagonist of the mu-opioid receptor, which is the primary target of most opioid drugs.
Wirkmechanismus
N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide works by binding to the mu-opioid receptor and blocking the activation of downstream signaling pathways. This prevents the release of neurotransmitters such as dopamine, which are responsible for the rewarding effects of opioids. N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has a high affinity for the mu-opioid receptor and is able to block the receptor even in the presence of high concentrations of opioids.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to have a number of biochemical and physiological effects. It can reduce the release of dopamine in the brain, which is responsible for the rewarding effects of opioids. N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide can also reduce the release of other neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood and anxiety. N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been shown to be effective in reducing opioid self-administration in animal models, suggesting that it may be useful in the treatment of opioid addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in lab experiments is that it is a highly selective antagonist of the mu-opioid receptor. This means that it can be used to specifically target the mu-opioid receptor without affecting other receptors in the brain. However, N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide is a complex molecule that requires expertise in organic chemistry to synthesize. It is also relatively expensive compared to other opioid antagonists, which may limit its use in some lab settings.
Zukünftige Richtungen
For research on N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide include the development of new analogs, the use of N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide in combination with other drugs, and the study of its long-term effects on brain function and behavior.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has been extensively studied for its potential use in the treatment of opioid addiction. It is a potent and selective antagonist of the mu-opioid receptor, which is the primary target of most opioid drugs. By blocking the mu-opioid receptor, N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide can reduce the rewarding effects of opioids and prevent the development of addiction. N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)-1-piperidinecarbothioamide has also been studied for its potential use in the treatment of pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-19-13-6-12(7-14(8-13)20-2)16-15(21)17-5-3-4-11(9-17)10-18/h6-8,11,18H,3-5,9-10H2,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSOSJWUDAYPPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)N2CCCC(C2)CO)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(difluoromethyl)-3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4083337.png)
![N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B4083344.png)
![methyl 4-{[({5-[(4-methoxybenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4083347.png)
![N-(2-methoxybenzyl)-N-[3-(1H-pyrazol-1-ylmethyl)benzyl]cyclopropanamine](/img/structure/B4083362.png)

![4,7,7-trimethyl-3-oxo-N-(3-pyridinylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4083375.png)
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B4083379.png)
![N-[4-(4-morpholinylmethyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4083386.png)
![ethyl 3-({[7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4083392.png)
![N-[4-({[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4083398.png)



